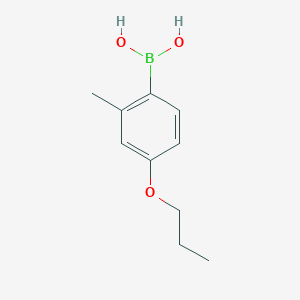

(2-Methyl-4-propoxyphenyl)boronic acid

Descripción general

Descripción

(2-Methyl-4-propoxyphenyl)boronic acid, also known as MPB, is an important compound in the field of organic chemistry. It is a boronic acid derivative, which is a class of compounds that can be used in a variety of applications. It has been used in a variety of scientific research applications, including the synthesis of various compounds and the study of biochemical and physiological effects.

Aplicaciones Científicas De Investigación

-

Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : Boronic acids are used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The process involves the reaction of boronic acids with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results : The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

-

Sensing Applications

- Field : Analytical Chemistry

- Application : Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .

- Method : The sensing applications can be homogeneous assays or heterogeneous detection .

- Results : Detection can be at the interface of the sensing material or within the bulk sample .

-

Synthesis of Borinic Acid Derivatives

- Field : Organic Synthesis

- Application : Boronic acids have been used as catalysts for regioselective activation of polyols or epoxide opening, building blocks in double Suzuki coupling, sensors, or fluorescent emitters .

- Method : The specific method of application would depend on the particular reaction or process .

- Results : The results would vary depending on the specific application, but generally, boronic acids have proven to be versatile and useful reagents in organic synthesis .

-

Boronic Acid-Based Dynamic Click Chemistry

- Field : Chemical Biology, Supramolecular Chemistry, and Biomedical Applications

- Application : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .

- Method : The specific method of application would depend on the particular reaction or process .

- Results : These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

-

Boronic Acids as Fluorescent Emitters

- Field : Material Chemistry

- Application : Boronic acids have been used as fluorescent emitters .

- Method : The specific method of application would depend on the particular reaction or process .

- Results : The results would vary depending on the specific application, but generally, boronic acids have proven to be versatile and useful reagents in material chemistry .

-

Boronic Acids as Catalysts for Regioselective Activation of Polyols or Epoxide Opening

- Field : Organic Synthesis

- Application : Boronic acids have been used as catalysts for regioselective activation of polyols or epoxide opening .

- Method : The specific method of application would depend on the particular reaction or process .

- Results : The results would vary depending on the specific application, but generally, boronic acids have proven to be versatile and useful reagents in organic synthesis .

-

Boron Reagents for Suzuki–Miyaura Coupling

- Field : Organic Chemistry

- Application : Boron reagents have been developed for the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Method : The process involves the reaction of boron reagents with formally nucleophilic organic groups, which are transferred from boron to palladium .

- Results : The success of this coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

-

Boronic Acid-Mediated cis-Diol Conjugation

- Field : Chemical Biology, Supramolecular Chemistry, and Biomedical Applications

- Application : Boronic acid-mediated cis-diol conjugation is one of the best-studied reactions among reversible click reactions .

- Method : The specific method of application would depend on the particular reaction or process .

- Results : These reactions have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications .

-

Boronic Acids as Catalysts for Regioselective Activation of Polyols or Epoxide Opening

- Field : Organic Synthesis

- Application : Boronic acids have been used as catalysts for regioselective activation of polyols or epoxide opening .

- Method : The specific method of application would depend on the particular reaction or process .

- Results : The results would vary depending on the specific application, but generally, boronic acids have proven to be versatile and useful reagents in organic synthesis .

Safety And Hazards

Propiedades

IUPAC Name |

(2-methyl-4-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-3-6-14-9-4-5-10(11(12)13)8(2)7-9/h4-5,7,12-13H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDERNOLILBBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCCC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584408 | |

| Record name | (2-Methyl-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methyl-4-propoxyphenyl)boronic acid | |

CAS RN |

956894-26-1 | |

| Record name | (2-Methyl-4-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-([1,1'-Biphenyl]-4-yl)-10-(naphthalen-2-yl)anthracene](/img/structure/B1602597.png)

![{(2S,3R)-3-[(Benzyloxy)methyl]oxiran-2-yl}methyl 4-nitrobenzoate](/img/structure/B1602600.png)